[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate
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Overview
Description
[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate is an organic compound with the molecular formula C12H17FO7 It is a derivative of tetrahydropyran, featuring acetoxy and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate typically involves multiple steps. One common approach starts with the protection of hydroxyl groups followed by fluorination and acetylation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives with different substituents, such as:
- [(2S,3R,4R,5S)-4,6-Diacetoxy-5-chloro-2-methyl-tetrahydropyran-3-yl] acetate
- [(2S,3R,4R,5S)-4,6-Diacetoxy-5-bromo-2-methyl-tetrahydropyran-3-yl] acetate
Uniqueness
[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate is unique due to its specific stereochemistry and the presence of a fluoro substituent. This fluoro group can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
(4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJLBVULJFLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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